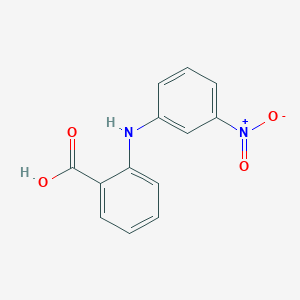

2-(3-nitroanilino)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

27693-70-5 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-(3-nitroanilino)benzoic acid |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)11-6-1-2-7-12(11)14-9-4-3-5-10(8-9)15(18)19/h1-8,14H,(H,16,17) |

InChI Key |

NBJRFLIUYUFOIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Other CAS No. |

27693-70-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 3 Nitroanilino Benzoic Acid and Its Analogs

Direct Synthesis Routes to 2-(3-Nitroanilino)benzoic Acid

The direct formation of the anilino linkage is a cornerstone of synthesizing this compound. This is predominantly achieved through condensation reactions, with the Ullmann condensation being a classic and widely employed method.

Condensation Reactions for Anilino Linkage Formation

The Ullmann condensation is a copper-catalyzed reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of a 2-halobenzoic acid with 3-nitroaniline.

The general reaction is as follows:

Figure 1: General scheme of the Ullmann condensation for the synthesis of this compound.

Key reagents and conditions for this reaction have been explored in various studies. A common approach involves the reaction of 2-chlorobenzoic acid with anilines in the presence of a copper catalyst and a base. nih.gov The choice of solvent and base can significantly impact the reaction yield and purity of the product. High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often used, with reaction temperatures frequently exceeding 210°C in traditional protocols. wikipedia.org However, research has focused on developing milder reaction conditions. For instance, using 2-ethoxyethanol (B86334) as a solvent at 130°C has been shown to be effective. nih.gov

The presence of an electron-withdrawing group, such as the nitro group on the aniline (B41778), can influence the reactivity of the starting materials. The selection of the base is also critical, with potassium carbonate being a common choice. nih.gov Studies have shown that using both copper powder and copper(I) oxide (Cu₂O) as a catalyst system can significantly improve yields. nih.gov

Table 1: Representative Conditions for Ullmann Condensation

| Aryl Halide | Amine | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chlorobenzoic acid | 2-Methylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 76 | nih.gov |

| 2-Chlorobenzoic acid | Aniline | Cu/Cu₂O | K₂CO₃ | n-Butanol | 130 | 75 | nih.gov |

| 2-Chloronicotinic acid | Substituted Anilines | Copper | - | High-boiling solvent | Reflux | Variable | researchgate.netresearchgate.net |

Functional Group Transformations from Precursors

An alternative to direct condensation is the synthesis of this compound through the transformation of functional groups on a pre-existing diphenylamine (B1679370) backbone. This approach offers flexibility in introducing the nitro and carboxyl groups at specific stages of the synthesis.

One potential strategy involves the nitration of 2-anilinobenzoic acid (N-phenylanthranilic acid). This electrophilic aromatic substitution reaction would introduce a nitro group onto one of the aromatic rings. However, controlling the regioselectivity of this reaction can be challenging due to the presence of both an activating amino group and a deactivating, meta-directing carboxyl group. The amino group directs ortho- and para-, while the carboxyl group directs meta-. This can lead to a mixture of isomers. Furthermore, the reaction conditions for nitration, typically involving strong acids like nitric and sulfuric acid, can lead to oxidation of the starting material.

A more controlled approach would involve starting with a precursor where one of the key functional groups is already in place or is protected. For example, one could start with a derivative of 2-aminobenzoic acid (anthranilic acid) and introduce the 3-nitrophenyl group, or vice-versa. Another possibility is the conversion of a different functional group on a pre-formed 2-(arylamino)benzoic acid derivative into a nitro group.

Synthetic Approaches for Related 2-(Nitroanilino)benzoic Acid Derivatives

The synthetic principles applied to this compound can be extended to produce a variety of related derivatives with different substitution patterns on the aromatic rings.

Mannich Reactions in Related Benzoic Acid Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, formaldehyde, and a primary or secondary amine. organic-chemistry.org This reaction is a powerful tool for introducing an aminomethyl group into a molecule. In the context of benzoic acid derivatives, Mannich reactions have been used to synthesize complex heterocyclic structures starting from anthranilic acid or its derivatives. For instance, N-Mannich bases of various heterocyclic systems have been prepared from anthranilic acid derivatives, leading to compounds with potential biological activity. nih.govjetir.org

While not a direct route to 2-(nitroanilino)benzoic acids, the Mannich reaction represents a key derivatization strategy. A synthesized 2-(nitroanilino)benzoic acid could potentially undergo a Mannich reaction at a suitable position on one of the aromatic rings, provided an active hydrogen is available, to introduce further complexity and functionality.

Electrophilic Aromatic Substitution for Nitrobenzoic Acid Formation

Electrophilic aromatic substitution is a fundamental reaction for introducing functional groups onto an aromatic ring. The nitration of benzoic acid and its derivatives is a classic example of this reaction type. The carboxyl group is a deactivating and meta-directing group. Therefore, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid. google.com

This principle can be applied to synthesize various nitro-substituted anilinobenzoic acids. For instance, starting with a substituted N-phenylanthranilic acid, electrophilic nitration can be employed to introduce a nitro group. The position of nitration will be influenced by the directing effects of the existing substituents on both aromatic rings. For example, the nitration of 2-chlorobenzoic acid has been shown to produce a mixture of 2-chloro-5-nitro-benzoic acid and 2-chloro-3-nitro-benzoic acid. google.com This highlights the importance of carefully considering the electronic and steric effects of all substituents to predict the outcome of the reaction.

Methodological Considerations in Synthetic Protocols

The synthesis of this compound and its analogs requires careful consideration of several methodological factors to ensure optimal yields and purity.

In Ullmann condensations, the harsh reaction conditions, including high temperatures and the use of high-boiling point solvents, can be a significant drawback. wikipedia.org These conditions can lead to side reactions and make product purification challenging. The development of milder conditions, often through the use of more effective catalyst systems and ligands, is an ongoing area of research. The choice of copper source (e.g., copper powder, CuI, Cu₂O) and the addition of ligands like phenanthroline can have a substantial impact on the reaction's efficiency. nih.govscispace.com The nature of the base and the solvent also play a crucial role and need to be optimized for each specific set of reactants. nih.gov

When employing electrophilic aromatic substitution, particularly nitration, regioselectivity is a primary concern. The presence of multiple substituents with competing directing effects can lead to the formation of isomeric mixtures, necessitating difficult purification steps. The strongly acidic conditions of nitration can also be incompatible with sensitive functional groups elsewhere in the molecule, potentially requiring protection and deprotection steps.

Advanced Spectroscopic and Structural Elucidation of 2 3 Nitroanilino Benzoic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups and probing the structural arrangement of 2-(3-nitroanilino)benzoic acid. By analyzing the interaction of the molecule with infrared radiation and inelastically scattered light, a unique vibrational signature is obtained.

The FT-IR spectrum is expected to be dominated by several key absorptions:

O-H Stretching: A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to intermolecular hydrogen bonding. researchgate.netlibretexts.org

N-H Stretching: A sharp to medium intensity band is expected around 3350 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine linkage. rsc.org

C=O Stretching: A strong, sharp absorption band is predicted in the range of 1710-1680 cm⁻¹ due to the C=O stretching of the carboxylic acid group. Conjugation with the aromatic ring can influence the exact position of this band. rsc.orgresearchgate.net

NO₂ Stretching: Two distinct bands are expected for the nitro group: an asymmetric stretching vibration typically appearing between 1550-1500 cm⁻¹ and a symmetric stretching vibration in the 1355-1315 cm⁻¹ region. rsc.orgresearchgate.net

C-N and C-O Stretching: The C-N stretching of the amine and C-O stretching of the carboxylic acid are expected in the fingerprint region, generally between 1350-1200 cm⁻¹. rsc.orgresearchgate.net

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ range. rsc.orgresearchgate.net

A representative data table for the expected FT-IR absorption bands of this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| N-H Stretch (Amine) | ~3350 | Medium, Sharp |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1550-1500 | Strong |

| NO₂ Symmetric Stretch | 1355-1315 | Strong |

| C-O Stretch / O-H Bend | 1350-1200 | Medium |

| C-N Stretch | 1350-1200 | Medium |

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman spectra for this compound are not documented in the available literature, the expected spectral features can be inferred from the analysis of similar molecules like benzoic acid and nitroanilines. researchgate.netillinois.edu The aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong in the Raman spectrum. The symmetric stretching of the nitro group is also anticipated to show a strong Raman signal.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed information about the adsorption behavior of molecules on metallic surfaces. researchgate.netresearchgate.net For this compound, SERS studies would be invaluable for understanding its interaction with metal substrates, which is crucial for applications in sensor development and catalysis. The orientation of the molecule on the surface could be deduced from the enhancement of specific vibrational modes. For instance, if the molecule adsorbs via the carboxylate group, the symmetric COO⁻ stretching mode would be significantly enhanced. researchgate.net Similarly, interactions involving the nitroanilino moiety would lead to enhancements of the corresponding vibrational modes. The lack of experimental SERS data for this compound highlights a promising avenue for future research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons of this compound. Although specific spectral data for the title compound is scarce, data from the closely related 2-(4-chloro-2-nitroanilino)benzoic acid in DMSO-d₆ can be used for a predictive analysis. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the amine proton, and the carboxylic acid proton. The chemical shifts and splitting patterns will be influenced by the electronic effects of the nitro and carboxylic acid groups, as well as the amino linkage. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. The amine proton should also be a singlet in the downfield region. The aromatic protons will exhibit complex splitting patterns (multiplets, doublets, triplets) in the range of 7-8.5 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically around 168-170 ppm. rsc.org The aromatic carbons will resonate in the range of 110-150 ppm, with their specific chemical shifts determined by the attached functional groups. The carbon atoms attached to the nitro group will be deshielded, while those ortho and para to the amino group will be shielded.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of analogous compounds.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | broad s |

| Amine (-NH-) | ~9.5 - 11.0 | s |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | 168.0 - 170.0 |

| Aromatic C-NO₂ | ~148.0 |

| Aromatic C-NH | ~140.0 - 145.0 |

| Other Aromatic Carbons | 110.0 - 135.0 |

Advanced NMR techniques can provide further structural details, especially when this compound is part of a larger molecular assembly or a metal complex. For instance, in the study of organotin complexes of the related 2-(2-methyl-3-nitroanilino)benzoic acid, ¹¹⁹Sn NMR spectroscopy has been employed to probe the coordination environment of the tin atom. researchgate.netresearchgate.net The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. This technique can differentiate between four-, five-, and six-coordinate tin species, providing valuable information on the structure of the complex in solution. ijcce.ac.ir The application of other multinuclear NMR techniques, such as ¹⁵N NMR, could also offer direct insight into the electronic environment of the nitrogen atoms in the amino and nitro groups, further refining the structural understanding of this compound and its derivatives.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule and its potential for luminescence.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Visible spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the aromatic rings and the nitro and carbonyl groups. Based on related compounds like m-nitroaniline and benzoic acid, strong absorptions corresponding to π-π* transitions are anticipated in the UV region. acs.orgnist.gov The presence of the extended conjugated system formed by the two aromatic rings linked by the amino group is likely to cause a bathochromic (red) shift of these absorption bands compared to the individual chromophores. The n-π* transition of the nitro group, which is formally forbidden, may appear as a weak, lower-energy shoulder. The solvent environment can significantly influence the position and intensity of these absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectra of nitroaniline derivatives are characterized by transitions that provide information about their electronic structure. In compounds like this compound, the presence of both electron-donating (amino) and electron-accepting (nitro) groups on the aromatic rings gives rise to specific electronic transitions.

The UV-Vis spectrum of related nitroaniline compounds typically displays bands resulting from π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene rings. The n → π* transitions are typically of lower intensity and involve the excitation of a non-bonding electron from the nitrogen or oxygen atoms to a π* antibonding orbital. The presence of substituents on the aromatic rings can significantly influence the wavelength and intensity of these absorption bands.

For instance, in p-nitroaniline, a model compound, the photoexcitation from the donor amino group to the acceptor nitro group results in a charge transfer (CT) excited state. acs.org This CT state is sensitive to the surrounding solvent environment. acs.org The electronic transitions in this compound are expected to be influenced by the specific arrangement of the nitro and carboxylic acid groups, leading to a unique spectral signature. The presence of unsaturated moieties in similar synthesized compounds has been confirmed by the electronic transitions observed in their UV/Vis spectra. iiardjournals.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., FAB mass)

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₁₃H₁₀N₂O₄, the expected molecular weight is approximately 258.23 g/mol . nih.govresearchgate.net

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to the intact molecule minus an electron would be observed. docbrown.info For this compound, this would be at an m/z of 258. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). docbrown.info For instance, the fragmentation of benzoic acid often shows a prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion. docbrown.info

In the case of this compound, fragmentation could also occur at the C-N bond linking the two aromatic rings or involve the nitro group. Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds, and it has been used to characterize related diorganotin derivatives. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure

Determination of Molecular Geometry and Conformation

For the related compound, 2-(2-nitroanilino)benzoic acid, single-crystal X-ray diffraction analysis revealed that the two aromatic rings are not coplanar. nih.govresearchgate.net A significant dihedral angle of 50.6(1)° was observed between the planes of the two rings. nih.govresearchgate.net The nitro group's nitrogen atom was found to deviate slightly from the plane of its attached benzene ring. nih.govresearchgate.net It is expected that this compound would adopt a similarly non-planar conformation to minimize steric hindrance between the two substituted phenyl rings. The molecular structure of a complex containing 2-(2-methyl-3-nitroanilino)benzoic acid has also been determined by X-ray crystallography. researchgate.netpdbj.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. A key feature in the crystal structure of the related 2-(2-nitroanilino)benzoic acid is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govresearchgate.net This is a common motif in crystalline carboxylic acids. core.ac.uk

Crystallographic Parameters and Lattice Dynamics

The crystallographic parameters define the size and shape of the unit cell, which is the basic repeating unit of a crystal. For 2-(2-nitroanilino)benzoic acid, the crystal system is monoclinic with the space group P2₁/c. researchgate.net The unit cell parameters were determined to be a = 7.1840 (14) Å, b = 21.546 (4) Å, c = 7.9070 (16) Å, and β = 101.62 (3)°. nih.govresearchgate.net The unit cell volume is 1198.8 (4) ų with four molecules (Z=4) per unit cell. nih.govresearchgate.net The quality of the crystal structure determination is indicated by the R-factor of 0.057. researchgate.net It is anticipated that this compound would crystallize in a similar system, though the exact parameters would differ due to the different substitution pattern on the aniline (B41778) ring.

Table of Crystallographic Data for 2-(2-Nitroanilino)benzoic Acid

| Parameter | Value |

| Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1840 (14) |

| b (Å) | 21.546 (4) |

| c (Å) | 7.9070 (16) |

| β (°) | 101.62 (3) |

| V (ų) | 1198.8 (4) |

| Z | 4 |

| R-factor | 0.057 |

Computational and Theoretical Investigations of 2 3 Nitroanilino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-nitroanilino)benzoic acid. These methods, rooted in quantum mechanics, provide a framework for computing the molecule's electronic structure and energy, which in turn dictates its geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and optimizing the geometry of molecules like this compound. researchgate.netmdpi.com DFT methods, such as B3LYP, are favored for their balance of computational cost and accuracy. researchgate.networldscientific.com By calculating the electron density, DFT allows for the determination of the molecule's ground-state energy and the optimization of its three-dimensional structure. For instance, studies on similar benzoic acid derivatives have successfully used the B3LYP functional combined with basis sets like 6-311++G(d,p) to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. nih.govvjst.vn This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Ab Initio Methods (e.g., Hartree-Fock) and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF), offer a foundational approach to molecular quantum mechanics. worldscientific.com While computationally more demanding than DFT for larger systems, HF calculations provide valuable insights into the electronic structure without empirical parameterization. researchgate.net The choice of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for the accuracy of both HF and DFT calculations. worldscientific.com For benzoic acid derivatives, basis sets like 6-311++G(d,p) have been shown to provide reliable results for properties such as molecular geometry and vibrational frequencies. nih.govvjst.vn The selection of an appropriate basis set is a critical step in ensuring the quality of the theoretical predictions.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. acs.org For related nitroaniline and benzoic acid compounds, FMO analysis has been used to understand charge transfer interactions within the molecule. researchgate.netnih.gov The HOMO often represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) | Description |

| EHOMO | -8.2281 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.6830 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.5451 | Energy difference between HOMO and LUMO |

Note: The data in this table is illustrative and based on calculations for a similar compound, p-nitroanilinium perchlorate, at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. uni-muenchen.de Typically, red and yellow regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. researchgate.net For molecules containing nitro and carboxylic acid groups, MEP maps can highlight the electron-withdrawing nature of the nitro group and the acidic nature of the carboxyl proton. researchgate.netresearchgate.net This visualization provides a clear and intuitive guide to the reactive sites of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. nih.gov By simulating these spectra, researchers can assign the observed experimental bands to specific electronic transitions or vibrational modes. For example, in studies of benzoic acid, TD-DFT calculations have been able to predict the wavelengths of maximum absorption (λmax) that are comparable to experimental values. nih.gov The correlation between calculated and experimental spectra serves as a validation of the computational methodology and provides a more detailed interpretation of the experimental data.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. rsc.orgnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the potential energy surface and identify different stable and metastable conformations. nih.gov For a molecule like this compound, which has a flexible N-H linkage between two aromatic rings, MD simulations can reveal the preferred dihedral angles and the dynamics of intramolecular hydrogen bonding. rsc.org These simulations provide a more realistic picture of the molecule's behavior in solution or in a biological environment compared to static quantum chemical calculations. galaxyproject.org

Coordination Chemistry and Metal Complexation of 2 3 Nitroanilino Benzoic Acid

Ligational Behavior and Donor Atom Preferences (N, O donor groups)

Based on its molecular structure, 2-(3-nitroanilino)benzoic acid possesses two primary donor sites for metal coordination: the carboxylate group (-COOH) and the secondary amine group (-NH-). The carboxylate group, upon deprotonation, offers a bidentate O,O-donor set, which is a common coordination mode for carboxylic acids in complex formation. The secondary amine provides a potential N-donor site.

It is anticipated that this compound would act as a bidentate ligand, coordinating to metal ions through one of the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, forming a stable chelate ring. The nitro group (-NO₂) is generally considered a poor coordinator, especially when compared to the carboxylate and amino functionalities, and is therefore not expected to participate directly in metal binding. The relative position of the nitro group on the anilino ring is expected to influence the electronic properties of the ligand, but not its primary coordination mode.

Synthesis and Characterization of Transition Metal Complexes

Detailed reports on the synthesis and characterization of transition metal complexes with this compound are not available in the current body of scientific literature. However, a general synthetic approach would likely involve the reaction of a salt of this compound (e.g., sodium or potassium salt) with a transition metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent.

Stoichiometry and Oxidation States in Complex Formation

The stoichiometry of the resulting complexes would depend on the oxidation state and coordination preferences of the metal ion, as well as the reaction conditions. It is plausible that both 1:1 and 1:2 metal-to-ligand ratios could be achieved. The metal ions would be expected to retain their common oxidation states (e.g., +2 for Cu, Ni, Co, Zn; +3 for Fe, Cr).

Spectroscopic Elucidation of Metal-Ligand Bonding

Without experimental data, a definitive spectroscopic analysis is not possible. However, one could predict the expected spectroscopic changes upon complexation. In the infrared (IR) spectrum, the coordination of the carboxylate group would be evidenced by a significant shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group. The N-H stretching vibration would also be expected to shift upon coordination of the amino group to the metal center. In the ¹H NMR spectrum, the chemical shifts of the protons adjacent to the coordinating groups would likely be altered.

Organometallic Derivatives: Focus on Organotin Compounds

The study of organotin derivatives of carboxylic acids is a well-established field. However, specific research on the synthesis and characterization of organotin compounds of this compound is currently absent from the literature.

Synthesis and Structural Features of Diorganotin and Triorganotin Complexes

The synthesis of diorganotin(IV) and triorganotin(IV) complexes would typically involve the reaction of the sodium salt of this compound with the corresponding diorganotin(IV) dichloride (R₂SnCl₂) or triorganotin(IV) chloride (R₃SnCl).

Based on analogous compounds, diorganotin(IV) complexes could adopt various structural motifs, including dimeric, ladder, or polymeric structures, with the tin atom exhibiting coordination numbers of five, six, or even seven. Triorganotin(IV) complexes are generally found to be monomeric with a four- or five-coordinate tin center. The specific nature of the organic groups (R) on the tin atom and the steric and electronic properties of the 2-(3-nitroanilino)benzoate ligand would influence the final structure.

Carboxylate Coordination Modes (Monodentate, Bidentate) in Organotin Complexes

In the realm of organotin chemistry, the carboxylate group of ligands similar to this compound demonstrates remarkable versatility, adopting various coordination modes. Detailed structural studies on complexes of the closely related ligand, 2-(2-methyl-3-nitroanilino)benzoic acid, reveal that the carboxylate moiety can coordinate to tin atoms in both monodentate and bidentate fashions. nih.gov

Bidentate Coordination: The carboxylate group can also coordinate to tin centers using both of its oxygen atoms. This bidentate coordination can manifest in two primary ways:

Chelating Bidentate: Both oxygen atoms of the carboxylate group bind to the same tin atom, forming a chelate ring.

Bridging Bidentate: The two oxygen atoms of the carboxylate group bridge two different tin atoms. This is a common motif in polynuclear organotin carboxylates.

Studies on dimethyltin(IV) complexes with 2-(2-methyl-3-nitroanilino)benzoic acid have identified complex dimeric structures featuring a central Sn₂O₂ rhombus core. nih.gov In these structures, pairs of tin atoms are bridged by the carboxylate ligands in a bidentate fashion. nih.gov Another structural motif involves ligands acting as anisobidentate chelating agents, where the two Sn-O bond lengths are unequal, leading to a six-coordinate tin center. nih.gov These varied coordination patterns highlight the structural diversity that the carboxylate group imparts to organotin complexes.

Table 1: Coordination Modes and Geometries in Organotin(IV) Complexes of 2-(2-Methyl-3-nitroanilino)benzoic Acid

| Complex Type | Ligand Coordination Mode | Tin Coordination Number | Geometry Around Tin | Reference |

| Dimeric Tetraorganodistannoxane | Monodentate Carboxylate | 5 | Trigonal Bipyramidal | nih.gov |

| Dimeric Tetraorganodistannoxane | Anisobidentate Chelating | 6 | Distorted Octahedral | nih.gov |

| Dimeric Tetraorganodistannoxane | Bridging Bidentate Carboxylate | 5 and 6 | - | nih.gov |

Electronic and Geometric Structures of Metal Complexes (e.g., Octahedral, Tetrahedral)

The interaction of this compound with transition metals leads to the formation of complexes with distinct electronic and geometric properties. While specific crystal structures for complexes of this compound itself are not extensively detailed in the available literature, valuable insights can be drawn from studies on the parent compound, N-phenylanthranilic acid, and other closely related nitro-substituted aniline (B41778) derivatives. researchgate.netorientjchem.orgnih.gov These studies indicate that the ligand can coordinate to metal ions through the carboxylate oxygen atoms and potentially the amino nitrogen, leading to various geometries.

The geometry of the resulting complex is largely dictated by the coordination number of the central metal ion.

Octahedral Geometry: Six-coordinate complexes typically adopt an octahedral geometry. This is common for many transition metals, including Cr(III), Co(II), and Ni(II). orientjchem.orgnih.gov For example, studies on complexes with the related ligand 2-(4-nitrophenylaminocarbonyl)benzoic acid show the formation of octahedral structures with the general formula ML₂(H₂O)₂. nih.gov The electronic spectra of these Co(II) and Ni(II) complexes exhibit multiple absorption bands corresponding to d-d transitions that are characteristic of an octahedral environment. orientjchem.orgnih.gov Similarly, a manganese(II) complex with the parent N-phenylanthranilic acid, [Mn(NPA)₂(Phen)₂], has been shown to possess a distorted octahedral coordination geometry, with the metal ion coordinated to two oxygen atoms from two N-phenylanthranilic acid ligands and four nitrogen atoms from two 1,10-phenanthroline (B135089) ligands. researchgate.net

Tetrahedral Geometry: Four-coordinate complexes often exhibit a tetrahedral geometry, particularly with metal ions like Zn(II). Due to its d¹⁰ electronic configuration, the Zn(II) ion does not show d-d electronic transitions and is diamagnetic. orientjchem.orgnih.gov The formation of tetrahedral complexes is favored when the ligands are large, which can limit the coordination number to four.

The electronic structure of these complexes, particularly for transition metals with unpaired d-electrons, is probed using techniques like UV-Visible spectroscopy. The positions and intensities of the absorption bands provide information about the d-orbital splitting, which is a direct consequence of the ligand field and the coordination geometry. For instance, the electronic spectrum of a square planar Cu(II) complex with a related ligand shows characteristic bands assigned to charge transfer and Eg ← ²T₂g transitions. orientjchem.org

Table 2: Geometries and Electronic Spectral Data for Metal Complexes of Related Ligands

| Metal Ion | Ligand | Proposed Geometry | Key Electronic Transitions (cm⁻¹) | Reference |

| Cr(III) | 2-(4-Nitrophenylaminocarbonyl)benzoic acid | Octahedral | 15898 (⁴A₂g → ⁴T₂g), 23770 (⁴A₂g → ⁴T₁g(F)) | nih.gov |

| Co(II) | 2-(4-Nitrophenylaminocarbonyl)benzoic acid | Octahedral | 7373 (⁴T₁g(F) → ⁴T₂g(F)), 17213 (⁴T₁g(F) → ⁴A₂g(F)), 20613 (⁴T₁g(F) → ⁴T₂g(P)) | orientjchem.orgnih.gov |

| Ni(II) | 2-(4-Nitrophenylaminocarbonyl)benzoic acid | Octahedral | 9789 (³A₂g(F) → ³T₂g(F)), 15433 (³A₂g(F) → ³T₁g(F)), 26312 (³A₂g(F) → ³T₂g(P)) | orientjchem.orgnih.gov |

| Cu(II) | 2-(4-Nitrophenylaminocarbonyl)benzoic acid | Square Planar | 19820 (Eg ← ²T₂g), 31055 (Charge Transfer) | orientjchem.org |

| Mn(II) | N-Phenylanthranilic acid | Distorted Octahedral | Not specified | researchgate.net |

| Zn(II) | 2-(4-Nitrophenylaminocarbonyl)benzoic acid | Tetrahedral (implied) | No d-d transitions | orientjchem.orgnih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 3 Nitroanilino Benzoic Acid

Reactivity of the Carboxylic Acid Moiety (e.g., Esterification)

The carboxylic acid group (-COOH) in 2-(3-nitroanilino)benzoic acid is a primary site for reactions such as esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The process is a reversible reaction that is generally slow. chemguide.co.uk To favor the formation of the ester, the equilibrium can be shifted by removing the ester as it is formed, especially if it has the lowest boiling point among the components. chemguide.co.uk

For instance, the esterification of nitrobenzoic acids with glycerol (B35011) can be achieved by heating the mixture above 100°C with an acid catalyst and an entraining liquid to remove the water produced during the reaction via azeotropic distillation. google.com The yield and the ratio of mono- to di-esters can be controlled by the molar ratio of the reactants. google.com For example, a higher molar ratio of glycerol to nitrobenzoic acid favors the formation of the mono-ester. google.com

The reactivity of the carboxylic acid can also be harnessed for other transformations. For example, benzoic acids can be converted to phenols under mild, room temperature conditions using simple organic reagents. researchgate.net Additionally, the carboxylic acid group can be converted into an acid halide or an aromatic anhydride (B1165640) through reactions with halogenating agents or phosphorus salts, respectively. biosynth.com

A variety of catalysts can be employed to facilitate the esterification of benzoic acids. These include not only strong mineral acids but also other systems like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), which can be used as a recyclable catalyst for the acylation of alcohols and phenols. organic-chemistry.org

Transformations Involving the Nitro Group (e.g., Reduction)

The nitro group (-NO₂) is a key functional group that significantly influences the reactivity of this compound. One of the most important transformations of the nitro group is its reduction to an amino group (-NH₂). This conversion is significant because it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods can be employed for the reduction of aromatic nitro compounds. A common approach involves the use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for converting a nitro group to an amine. masterorganicchemistry.com

The choice of reducing agent can be critical, especially in polyfunctional molecules, to achieve selective reduction. For example, lithium aluminium hydride (LiAlH₄) has been used to reduce polyfunctional aromatic nitro compounds. mq.edu.auresearchgate.net However, in some cases, the nitro group can be resistant to reduction by LiAlH₄, or it may be reduced to varying extents. mq.edu.auresearchgate.net The combination of LiAlH₄ with titanium tetrachloride (TiCl₄) has been shown to be an efficient system for the reduction of aromatic nitro compounds to anilines. researchgate.net

Other reducing systems include:

Sodium hydrogen telluride (NaTeH): This reagent can effectively reduce various nitro compounds. researchgate.net

Bismuth and potassium hydroxide (B78521) (Bi/KOH): This system can be used for the coupling of nitroarenes to form azoxy compounds at room temperature. researchgate.net

Hydrazine (N₂H₄) with a catalyst: This combination can be used for the reduction of nitro compounds. mdpi.com

Sodium borohydride (B1222165) (NaBH₄): In certain systems, NaBH₄ can decompose to generate hydrogen for the reduction. mdpi.com

Formic acid with an iron-based catalyst: This provides a base-free transfer hydrogenation method for reducing nitroarenes. organic-chemistry.org

The reduction of the nitro group can also lead to the formation of intermediate products like N-arylhydroxylamines, which are valuable chemical intermediates. mdpi.com The selective reduction to hydroxylamines can be achieved using specific catalysts and reaction conditions, such as zinc powder in a CO₂-H₂O system. mdpi.com

Reactivity of the Anilino Nitrogen

The anilino nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and basic. However, its reactivity is modulated by the electron-withdrawing nitro group and the benzoic acid moiety. The lone pair on the nitrogen can be delocalized into the aromatic ring, which decreases the electron density at the nitrogen. eopcw.com

The anilino nitrogen can participate in various reactions, including:

Acylation: The nitrogen can be acylated, for example, by reacting with an acetylating agent. This transformation can be used as a protecting group strategy to attenuate the activating influence of the amino group during other reactions like nitration. msu.edulibretexts.org

Alkylation: The nitrogen can undergo alkylation reactions.

Amide formation: The anilino nitrogen can react with carboxylic acids or their derivatives to form amides. The reactivity in amidation reactions is influenced by the basicity of the aniline (B41778) derivative. ucj.org.ua For instance, in the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, the reactivity of anilines is dependent on their basicity, with strongly basic and weakly basic anilines showing lower reactivity. ucj.org.ua

The basicity of the anilino nitrogen is a crucial factor in its reactivity. The pKa value of the conjugate acid of an aniline derivative provides a measure of its basicity. rsc.org The presence of electron-withdrawing groups on the aniline ring decreases its basicity, while electron-donating groups increase it. rsc.org

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound is essential for controlling the reaction outcomes.

Esterification: The mechanism of acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Nitro Group Reduction: The reduction of a nitro group to an amine proceeds through a series of intermediates. The exact pathway can vary depending on the reducing agent and reaction conditions. Generally, the nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂).

Aniline Reactivity: Mechanistic studies of reactions involving anilines often utilize Hammett plots to correlate reaction rates with the electronic effects of substituents. rsc.org For example, in a "declick" reaction involving the release of aniline derivatives, a multi-step mechanism was revealed through kinetic analysis. rsc.orgresearchgate.net The study showed the formation of an intermediate where both thiols of dithiothreitol (B142953) (DTT) added before the expulsion of the aniline. rsc.orgresearchgate.net Hammett plots indicated a buildup of positive charge in the transition state leading to the intermediate and its breakdown. rsc.orgresearchgate.net

Catalytic Role of this compound or its Derivatives in Chemical Processes

While this compound itself is not commonly reported as a catalyst, its derivatives can exhibit catalytic activity. For instance, diorganotin derivatives of related anilino benzoic acids have been studied for their catalytic properties. sgst.cn

More broadly, derivatives of benzoic acid and anilines are utilized in various catalytic processes. For example, in the synthesis of arylamides, phosphorus(III) compounds can act as catalysts, where an initial reaction with the arylamine forms a phosphite (B83602) that then participates in the catalytic cycle. ucj.org.ua

Furthermore, the amino and carboxylic acid functionalities present in this compound are found in molecules that are used as ligands in catalysis. For example, derivatives of amino acids can be used to create catalysts for various transformations. The development of catalysts for specific reactions, such as the selective reduction of nitro compounds, is an active area of research. mdpi.com For instance, supported palladium catalysts and silver catalysts on mesoporous materials have been developed for the selective hydrogenation of nitro compounds. mdpi.com

The structural motifs found in this compound are also present in more complex molecules that have been designed as inhibitors for enzymes like casein kinase 2 (CSNK2A), which has implications for antiviral and anticancer therapies. nih.gov In these contexts, the molecule is not a catalyst but a substrate that interacts with a biological catalyst (an enzyme).

Applications in Advanced Materials and Environmental Technologies

Precursors for Dyes and Pigments

2-(3-nitroanilino)benzoic acid serves as a vital intermediate in the synthesis of a variety of dyes and pigments. Its chemical structure, featuring both a nitro group and a carboxylic acid group, allows for the creation of azo dyes through coupling reactions. lookchem.comatbuftejoste.com.ng These dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group), which is responsible for their color. atbuftejoste.com.ng

The synthesis process typically involves the diazotization of an aromatic amine, such as a nitroaniline derivative, followed by coupling with another aromatic compound. atbuftejoste.com.ngresearchgate.net The nitro group, in particular, has been shown to enhance both the reaction efficiency and the color intensity of the resulting azo dyes. researchgate.net For instance, azo dyes derived from p-nitroaniline have been synthesized and shown to produce shades like light brown and plumb purple on leather, exhibiting good color fastness. atbuftejoste.com.ng

Researchers have synthesized various novel bifunctional azo reactive dyes using nitroanilino acids. grafiati.comresearchgate.net These dyes are designed to form strong covalent bonds with fibers like silk, wool, and cotton, leading to excellent wash fastness. researchgate.netresearchgate.net The resulting colors can range from yellow to pink, depending on the specific chemical structures of the coupling components. researchgate.net

Table 1: Examples of Dyes and Pigments Derived from Nitroaniline Precursors

| Precursor | Coupling Component | Resulting Dye Type | Application |

| p-Nitroaniline | 2-amino-8-naphthol Sulphuric acid (J-acid) | Azo Acid Dye | Leather Dyeing atbuftejoste.com.ng |

| p-Nitroaniline | 8-animo-1-naphthol 3-6 disulphuric acid (H-acid) | Azo Acid Dye | Leather Dyeing atbuftejoste.com.ng |

| 1,4-benzenediamine (tetrazotized) | Cyanurated 4-nitroanilino acids | Bifunctional Dichlorotriazine (DCT) azo reactive dyes | Silk Dyeing researchgate.net |

| 3-nitroaniline | Phenol | 4-(3-amino-phenylazo)-phenol | Dye Synthesis |

| 4,4'-diaminobenzanilide | Salicylic acid | Disazo Symmetric Dye | Textile Dyeing tubitak.gov.tr |

Extraction and Sensing of Heavy Metal Ions (e.g., Mercury)

Derivatives of this compound have been investigated for their potential in the extraction and sensing of heavy metal ions, with a particular focus on mercury (Hg²⁺). researchgate.net The presence of nitrogen and oxygen atoms in the molecular structure allows these compounds to act as ligands, binding to metal ions. researchgate.netacs.org

In one study, a series of benzoic acid derivative azo compounds, synthesized using nitroanilines, demonstrated a strong binding ability towards copper (Cu²⁺) and especially mercury (Hg²⁺) ions. researchgate.net These compounds were capable of removing up to 97.3% of Hg²⁺ from an aqueous medium through solvent extraction. researchgate.net The high selectivity for certain metal ions is a crucial aspect of these materials, enabling their use in targeted environmental remediation and analytical detection. acs.orgrsc.org

The development of chemosensors for heavy metal detection is an active area of research. researchgate.net These sensors often rely on a change in a measurable property, such as fluorescence, upon binding to the target ion. acs.orgrsc.org For instance, luminescent metal-organic frameworks (LMOFs) and cyclometalated iridium(III) complexes have been designed to selectively detect mercury ions at very low concentrations. rsc.orgtandfonline.com While not directly involving this compound in all cases, the principles of using organic ligands with specific functional groups for metal ion recognition are broadly applicable. rsc.orgnih.gov

Table 2: Performance of Benzoic Acid Derivative Azo Compounds in Heavy Metal Extraction

| Metal Ion | Extraction Efficiency (%) |

| Hg²⁺ | 97.3 researchgate.net |

| Cu²⁺ | High binding ability reported researchgate.net |

Performance in Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells - DSSCs)

The field of optoelectronics, particularly dye-sensitized solar cells (DSSCs), has seen the application of various organic dyes, including those derived from benzoic acid structures. repec.orgscispace.com DSSCs are a type of photovoltaic cell that uses a sensitizing dye to absorb light and generate electrons. scispace.com The efficiency of these cells is highly dependent on the properties of the dye, such as its light absorption spectrum and its ability to inject electrons into the semiconductor material (typically titanium dioxide, TiO₂). d-nb.inforesearchgate.net

While direct use of this compound in high-performance DSSCs is not extensively documented in the provided results, related benzoic acid derivatives have been shown to enhance DSSC performance. For example, modifying a TiO₂ electrode with benzoic acid improved the power conversion efficiency of a DSSC from 5.1% to 6.37%. repec.org This improvement was attributed to better hydrophilicity of the TiO₂ surface, leading to increased short-circuit current density and open-circuit voltage. repec.org

Development of Corrosion Inhibitors

Substituted benzoic acids have been studied as corrosion inhibitors for various metals, including copper and carbon steel. core.ac.ukekb.eg These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. core.ac.ukresearchgate.net The effectiveness of a corrosion inhibitor depends on factors such as its concentration, the nature of the metal, and the corrosive environment. core.ac.uk

Organic compounds containing nitrogen and oxygen atoms, such as this compound, are often effective corrosion inhibitors due to the presence of lone pair electrons that can interact with the metal surface. ekb.eg Studies have shown that benzoic acid and its derivatives can effectively inhibit the corrosion of copper in acidic solutions. core.ac.uk Similarly, certain benzoic acid derivatives have been found to act as good corrosion inhibitors for carbon steel in saline solutions. ekb.eg

The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal-solution interface, which can be described by various adsorption isotherms. core.ac.ukresearchgate.net In some cases, these inhibitors can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. ekb.egresearchgate.net

Role in the Synthesis of Advanced Nanomaterials (e.g., N-doped Graphenelike Structures)

The synthesis of advanced nanomaterials, such as nitrogen-doped (N-doped) graphene-like structures, has emerged as a significant area of research with wide-ranging applications. rsc.orgmdpi.com These materials possess unique electronic and catalytic properties due to the incorporation of nitrogen atoms into the carbon lattice. nih.govmdpi.com

While the direct use of this compound for this purpose is not explicitly detailed, related nitro-containing aromatic compounds like p-nitroaniline (PNA) have been successfully used as precursors. nih.govacs.org Pyrolysis of PNA-based foam has been shown to produce N-doped graphene-like nanostructures. nih.govacs.org These materials exhibit a certain degree of crystallinity and a moderate specific surface area. nih.govacs.org

The synthesis of N-doped graphene can be achieved through various methods, including chemical vapor deposition (CVD) and plasma-assisted techniques. mdpi.commdpi.com The nitrogen-containing precursors are crucial for introducing nitrogen atoms into the graphene structure. xmu.edu.cn The resulting N-doped materials have potential applications in areas such as energy storage (e.g., lithium-sulfur batteries) and catalysis. xmu.edu.cn

Future Perspectives and Emerging Research Directions for 2 3 Nitroanilino Benzoic Acid

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic methodologies. Future research on 2-(3-nitroanilino)benzoic acid and its derivatives will likely prioritize the development of pathways that are not only efficient in yield but also environmentally benign.

One promising avenue is the adoption of solvent-free reaction conditions, which significantly reduces chemical waste and potential environmental impact. Research on analogous structures, such as 2-(arylamino)nicotinic acid derivatives, has demonstrated the effectiveness of using boric acid as a readily available, safe, and efficient catalyst in the absence of any solvent. d-nb.info This approach combines non-hazardous neat conditions with excellent yields and a straightforward workup, making it an attractive model for the sustainable synthesis of this compound. d-nb.info

Another area of exploration involves advanced catalytic systems. The use of reusable heterogeneous catalysts, such as transition metal oxide-Bi(III) cooperative catalysts, offers a sustainable method for forming C-N bonds through oxidative dehydrogenative coupling reactions. rsc.org These reactions can proceed under mild conditions using ambient air as the oxidant, producing water as the only stoichiometric waste. rsc.org Applying such sustainable catalytic strategies to the Ullmann condensation reaction, a common method for synthesizing diarylamines, could represent a significant leap forward in the eco-friendly production of this compound. Furthermore, green synthesis approaches, such as solid-state reactions or the use of solvent-free preparations, have been successfully applied to create co-crystals and intermolecular compounds involving similar nitroaniline and benzoic acid moieties, highlighting a path towards more sustainable manufacturing processes. researchgate.netbhu.ac.in

Exploration of Advanced Characterization Methodologies for Enhanced Structural Detail

A deep understanding of a molecule's three-dimensional structure is fundamental to predicting its properties and designing new applications. While standard techniques like single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared (FT-IR) spectroscopy have been instrumental in characterizing this compound and its derivatives, future research will leverage more advanced methodologies for unprecedented structural detail. researchgate.netresearchgate.netiucr.org

High-resolution X-ray diffraction, capable of resolutions well below 1.5 Å, can provide highly precise data on bond lengths, angles, and intermolecular interactions. rcsb.orgrcsb.org This level of detail is crucial for understanding the subtle structural features that govern a material's properties, such as the exact geometry of hydrogen bonds and π-π stacking interactions that stabilize crystal lattices. researchgate.netiucr.orgresearchgate.net For instance, detailed crystallographic studies on related compounds have revealed centrosymmetric dimer formation through hydrogen bonds and ladder-type structural motifs in organotin complexes. iucr.orgresearchgate.netnih.gov

Furthermore, the integration of computational chemistry with experimental data offers a powerful synergistic approach. Density Functional Theory (DFT) calculations can be used to simulate and interpret vibrational spectra (FT-IR and Raman), providing a more confident assignment of vibrational modes. researchgate.net This combination of experimental and theoretical analysis allows for a more complete picture of the molecular structure and dynamics. For more complex systems, such as the organometallic clusters discussed in the next section, advanced NMR techniques like gradient-assisted 2D NMR are essential for elucidating their structure in solution. researchgate.net

Design and Synthesis of New Coordination and Organometallic Compounds

The foundational structure of this compound, featuring both a carboxylic acid group and a secondary amine, makes it an excellent ligand for creating novel coordination and organometallic compounds. Research has already demonstrated its ability to form complex organotin structures, specifically dimeric tetraorganodistannoxanes, with derivatives like 2-(2-methyl-3-nitroanilino)benzoic acid. researchgate.netresearchgate.netresearchgate.net These compounds exhibit intricate ladder-type arrangements with five-coordinated tin atoms, stabilized by various intermolecular forces. researchgate.netresearchgate.net

The future in this domain lies in expanding beyond tin to a wider array of metals. The synthesis of coordination complexes with transition metals such as chromium, cobalt, nickel, copper, and zinc could yield compounds with diverse geometries and novel electronic and magnetic properties. ijcce.ac.ir Studies on the related 2-(4-nitrophenylaminocarbonyl)benzoic acid have shown the formation of both tetrahedral and octahedral complexes with these metals, indicating the rich structural chemistry that awaits exploration with this compound as a ligand. ijcce.ac.irresearchgate.net The specific coordination modes—whether the ligand acts as a monodentate, bidentate, or bridging unit—will dictate the final architecture and potential functionality of these new materials, opening doors to applications in catalysis or materials science.

| Metal Ion | Potential Geometry | Reference for Analogous Complex |

| Cr(III) | Octahedral | ijcce.ac.ir |

| Co(II) | Octahedral | ijcce.ac.ir |

| Ni(II) | Octahedral | ijcce.ac.ir |

| Cu(II) | Tetrahedral | ijcce.ac.ir |

| Zn(II) | Tetrahedral | ijcce.ac.ir |

| Sn(IV) | Five-coordinate, Trigonal Bipyramidal | researchgate.netresearchgate.net |

This table illustrates potential coordination geometries for this compound based on complexes formed with analogous ligands.

Expansion into Novel Non-Biomedical Technological Applications

While many aniline (B41778) and benzoic acid derivatives find use in medicine, the unique structure of this compound makes it a candidate for a range of non-biomedical technologies. Future research is expected to explore its potential in materials science, particularly in electronics and optics.

The presence of nitro and amino groups on linked aromatic rings suggests potential for interesting electronic and optical behavior. For example, related compounds are investigated as building blocks for novel materials with specific electronic or optical properties. A significant area of interest is the development of fluorescent materials and non-linear optical (NLO) materials. The formation of co-crystals, for instance by combining an amino-benzoic acid derivative with p-nitroaniline, has been shown to produce intermolecular compounds with high dual fluorescence, large Stokes shifts, and high quantum efficiency. researchgate.net This points to potential applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The inherent charge imbalance in similar molecules makes them suitable for NLO applications like frequency doubling. researchgate.net

Another emerging application is in the field of corrosion inhibition. Schiff bases synthesized from related anilines have demonstrated the ability to act as effective corrosion inhibitors for mild steel in acidic environments by adsorbing onto the metal surface and forming a protective layer. researchgate.net The N-H and carboxylic acid groups in this compound provide potential anchoring points to a metal surface, making it a worthwhile candidate for similar anti-corrosion studies. Its utility as an intermediate in the synthesis of azo dyes also presents continued relevance in the dye and pigment industry. lookchem.comresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by dramatically accelerating the design and discovery of new molecules with desired properties. nih.gov For this compound and its derivatives, these computational tools offer a pathway to bypass the time-consuming and resource-intensive cycle of traditional trial-and-error synthesis and testing.

A key application of AI is in molecular property prediction. nih.gov By training models on large datasets of known compounds, it is possible to predict the physicochemical properties of novel, yet-to-be-synthesized derivatives of this compound. researchgate.net This includes predicting aqueous solubility, electronic properties, and even potential toxicity, allowing researchers to focus their synthetic efforts on the most promising candidates. researchgate.net

Q & A

Basic: What are the common synthetic routes for 2-(3-nitroanilino)benzoic acid?

The synthesis typically involves condensation reactions between nitro-substituted aniline derivatives and benzoic acid precursors. A two-step process analogous to the preparation of related benzoic acids (e.g., 2-[bis(aryl)methyl]benzoic acids) can be adapted, where nitroaniline intermediates react with carbonyl-containing reagents under acidic conditions. Optimization of reaction parameters (e.g., temperature, solvent, and catalyst) is critical for yield improvement .

Advanced: How can researchers optimize the synthesis to improve yield and purity?

Response Surface Methodology (RSM) can systematically optimize reaction conditions by modeling variables like temperature, pH, and reagent stoichiometry. For example, in benzoic acid derivatives, RSM has been used to maximize production efficiency while minimizing by-products . Additionally, purification via recrystallization or chromatography, guided by analytical techniques like LC-MS, ensures high purity .

Basic: What techniques determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL is standard. These tools refine atomic coordinates and hydrogen-bonding networks, with data collected at low temperatures (e.g., 293 K) to reduce thermal motion artifacts. The R factor (e.g., 0.057) and data-to-parameter ratio (e.g., 12.8) validate refinement quality .

Advanced: How to resolve discrepancies between experimental crystallographic data and computational models?

Discrepancies may arise from disordered solvent molecules or twinning. Use dual refinement strategies in SHELXL, combining high-resolution data with restraints for geometric parameters. Cross-validate with spectroscopic data (e.g., IR, NMR) to confirm functional group orientations .

Basic: How are hydrogen-bonding patterns analyzed in this compound?

Graph Set Analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings) based on donor-acceptor distances and angles. For nitroanilino derivatives, intermolecular N–H···O and O–H···O interactions often form infinite chains or dimers, which can be visualized using crystallographic software .

Advanced: What methodologies identify unexpected hydrogen-bonding interactions?

Combining SCXRD with Hirshfeld surface analysis reveals non-classical interactions (e.g., C–H···O, π-stacking). For example, in hydrazone analogs, unexpected N–H···π bonds were identified by comparing experimental bond lengths with DFT-calculated electrostatic potentials .

Basic: What analytical methods quantify this compound in complex matrices?

Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred for its sensitivity and specificity. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) minimize matrix effects, with detection limits typically in the ng/mL range .

Advanced: How to address detection limits in LC-MS for trace analysis?

Pre-concentration techniques like solid-phase extraction (SPE) or derivatization (e.g., esterification) enhance signal intensity. Method validation via spike-recovery experiments (e.g., 80–120% recovery) ensures accuracy in biological or environmental samples .

Basic: What safety precautions are necessary when handling this compound?

Refer to Material Safety Data Sheets (MSDS) for hazards (e.g., skin/eye irritation). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and store at 2–8°C in airtight containers to prevent degradation .

Advanced: How to design experiments considering stability and reactivity?

Stability studies under varying pH, temperature, and light exposure (via accelerated aging tests) inform storage conditions. Reactivity with common reagents (e.g., oxidizing agents) can be predicted using computational tools like electron localization function (ELF) analysis, which maps electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.